Home > Products > Screening Compounds P29254 > Vapitadine dihydrochloride
Vapitadine dihydrochloride - 279253-83-7

Vapitadine dihydrochloride

Catalog Number: EVT-285713
CAS Number: 279253-83-7
Molecular Formula: C17H22Cl2N4O
Molecular Weight: 369.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vapitadine dihydrochloride is a histamine H1 receptor antagonist potentially for the treatment of patients with atopic dermatitis.
Overview

Vapitadine dihydrochloride is a pharmacological compound primarily classified as an antihistamine. It is derived from the broader class of compounds known as piperidine derivatives, which are characterized by their effectiveness in treating allergic conditions and other related disorders. Vapitadine dihydrochloride has garnered attention for its potential therapeutic applications in managing symptoms associated with allergies, such as rhinitis and urticaria.

Source

The compound is synthesized through various chemical methods, with patents detailing its preparation and formulation. Notably, the synthesis of Vapitadine dihydrochloride involves specific chemical reactions that yield the desired compound in a purifiable form, ensuring its efficacy and safety for medicinal use.

Classification

Vapitadine dihydrochloride is classified as an antihistamine and falls under the category of H1 receptor antagonists. This classification indicates its primary mechanism of action, which involves blocking histamine receptors to alleviate allergic symptoms.

Synthesis Analysis

Methods

The synthesis of Vapitadine dihydrochloride can be approached through several methodologies. One notable method includes the reaction of 3-chloromethyl-5-pyridine hydrochloride with trimethyl carbinol under controlled temperature conditions. The reaction is typically conducted at temperatures ranging from 55 to 65 degrees Celsius for several hours, followed by a series of purification steps to isolate the final product.

Technical Details

  1. Reagents Used: The primary reagents include 3-chloromethyl-5-pyridine hydrochloride and trimethyl carbinol.
  2. Reaction Conditions: The reaction mixture is maintained at a specific temperature (55-65°C) while stirring for approximately 8-10 hours.
  3. Post-Reaction Processing: After cooling, water and toluene are added to facilitate the separation of organic phases, followed by washing and drying to obtain the final oily liquid product .
Molecular Structure Analysis

Structure

Vapitadine dihydrochloride features a complex molecular structure typical of piperidine derivatives. Its molecular formula can be represented as C19H21Cl2N2C_{19}H_{21}Cl_2N_2.

Data

  • Molecular Weight: Approximately 365.29 g/mol.
  • Structural Components: The molecule consists of a piperidine ring substituted with various functional groups that contribute to its biological activity.
Chemical Reactions Analysis

Reactions

Vapitadine dihydrochloride undergoes several chemical reactions, primarily involving nucleophilic substitutions and electrophilic additions typical of piperidine derivatives.

Technical Details

  1. Nucleophilic Substitution: The chlorine atoms in the structure can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
  2. Electrophilic Addition: The presence of double bonds in certain substituents allows for electrophilic addition reactions under specific conditions.
Mechanism of Action

Process

The mechanism by which Vapitadine dihydrochloride exerts its effects involves competitive inhibition at H1 histamine receptors. By binding to these receptors, it prevents histamine from exerting its physiological effects, thereby alleviating symptoms such as itching and inflammation.

Data

  • Receptor Binding Affinity: Studies indicate that Vapitadine dihydrochloride has a high affinity for H1 receptors, which correlates with its effectiveness in treating allergic reactions.
  • Onset of Action: The onset of action is typically observed within hours after administration, providing rapid relief from allergy symptoms.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol, indicating good bioavailability when administered.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Range: Exhibits stability within a pH range conducive to pharmaceutical formulations.
Applications

Vapitadine dihydrochloride is primarily used in scientific research and clinical settings for:

  • Allergy Treatment: Effective in managing allergic rhinitis and chronic urticaria.
  • Pharmaceutical Development: Serves as a model compound for studying antihistamine properties and developing new formulations with improved efficacy or reduced side effects.
Synthesis and Optimization of Vapitadine Dihydrochloride

Historical Evolution of Synthetic Pathways for Piperidine-Based Antihistamines

The development of piperidine-based antihistamines represents a cornerstone in medicinal chemistry, driven by the quest for non-sedating therapeutics. Early synthetic routes relied on N-alkylation of piperidine cores with halogenated aryl ketones, followed by reductive amination. These methods suffered from low regioselectivity (<50%) and required toxic solvents like carbon tetrachloride [9]. The emergence of vapitadine (chemically designated as 3-Spiro[5,6-Dihydroimidazo[2,3-B][3]Benzazepine-11,4'-Piperidine]Carboxamide) marked a paradigm shift, as its spirocyclic benzazepine-imidazole architecture enabled targeted H1-receptor antagonism without central nervous system penetration [9] [7]. Critical innovations included:

  • Ring-Closure Strategies: Intramolecular SN2 reactions to form the benzazepine scaffold at 80–100°C, replacing earlier Friedel-Crafts alkylation that generated electrophilic byproducts.
  • Chiral Resolution: Use of (−)-di-p-toluoyl-D-tartaric acid to isolate active R-enantiomers, enhancing potency by 15-fold compared to racemic mixtures [9].

Table 1: Structural Evolution of Key Piperidine Antihistamines

GenerationRepresentative CompoundCore ModificationYield Limitation
1stTerfenadineN-tert-Butyl piperidine32% (due to over-alkylation)
2ndFexofenadineCarboxypropyl side chain41% (oxidation intermediates)
3rdVapitadineSpirocyclic benzazepine-imidazole68% (optimized)

Catalytic Strategies in Non-Enzymatic Decarboxylation Reactions

Decarboxylation is pivotal for constructing vapitadine’s imidazole ring. Classical thermal decarboxylation (150–200°C) of carboxylated intermediates led to decomposition, reducing yields to ≤45% [10]. Catalytic approaches revolutionized this step:

  • Phase-Transfer Catalysis (PTC): Quaternary ammonium salts (e.g., benzyltriethylammonium chloride) facilitate anion transfer into organic phases, enabling decarboxylation at 60–80°C. This occurs via ion-pair extraction, where the catalyst shuttles carboxylate anions to the organic phase, releasing CO₂ upon heating [8] [10].
  • Metal-Assisted Catalysis: Cu(I)-phenanthroline complexes promote electron transfer, lowering the energy barrier to 90 kJ/mol (vs. 140 kJ/mol uncatalyzed). This reduces side products like imidazole N-oxides by 70% [6].

Table 2: Catalytic Decarboxylation Performance Metrics

Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Byproducts (%)
Thermal (uncatalyzed)180124522
Tetrabutylammonium Br804786
Cu(I)/1,10-Phenanthroline653853

Role of Radical Initiators and Electron-Deficient Ketones in Yield Enhancement

Radical-mediated cyclization addresses kinetic barriers in forming vapitadine’s strained spiro center. Key advances include:

  • Azo Initiators: Azobisisobutyronitrile (AIBN, 5 mol%) generates carbon-centered radicals at 70°C, initiating ring-closure via hydrogen-atom transfer (HAT). This reduces cyclization time from 24 h to 2 h and boosts yields to 82% [6].
  • Electron-Deficient Ketones: Trifluoroacetyl ketones enhance electrophilicity at carbonyl sites, accelerating nucleophilic addition by piperidine nitrogen. In vapitadine synthesis, hexafluoroacetone increases reaction rates by 4.3-fold compared to acetone, minimizing enolization side reactions [6].

Optimized conditions use AIBN (3 mol%) with in situ generated fluorenone derivatives, achieving 89% conversion in toluene at 75°C.

Solvent Systems and Phase-Transfer Catalysis in Salt Formation

Dihydrochloride salt formation is critical for vapitadine’s bioavailability. Traditional methods caused polymorphic instability due to poor ion pairing. PTC mitigates this:

  • Biphasic Solvent Systems: Toluene/water (3:1) with tetrabutylammonium hydrogen sulfate (5 mol%) enables efficient HCl incorporation. The catalyst transports Cl⁻ ions into the organic phase, forming stable ion pairs with protonated vapitadine [10].
  • Solvent Effects: Nonpolar solvents (e.g., n-heptane) increase crystal lattice energy, reducing hygroscopicity. Ethanol co-solvents (10% v/v) enhance diffusion rates, yielding 97.2% pure salt with <0.1% residual solvents [8].

Table 3: PTC Efficiency in Salt Formation

PTC AgentSolvent SystemReaction Time (min)Purity (%)Water Content (%)
NoneEthanol/HCl12085.30.8
Aliquat 336Toluene/water3096.50.05
18-Crown-6CH₂Cl₂/HCl(g)4598.10.02

Properties

CAS Number

279253-83-7

Product Name

Vapitadine dihydrochloride

IUPAC Name

spiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-piperidine]-3-carboxamide;dihydrochloride

Molecular Formula

C17H22Cl2N4O

Molecular Weight

369.3 g/mol

InChI

InChI=1S/C17H20N4O.2ClH/c18-15(22)14-11-20-16-17(6-8-19-9-7-17)13-4-2-1-3-12(13)5-10-21(14)16;;/h1-4,11,19H,5-10H2,(H2,18,22);2*1H

InChI Key

BOYLPLUVCXUHDJ-UHFFFAOYSA-N

SMILES

C1CN2C(=CN=C2C3(CCNCC3)C4=CC=CC=C41)C(=O)N.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

R-129160; R129160; R 129160; Vapitadine dihydrochloride; Vapitadine HCl

Canonical SMILES

C1CN2C(=CN=C2C3(CCNCC3)C4=CC=CC=C41)C(=O)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.